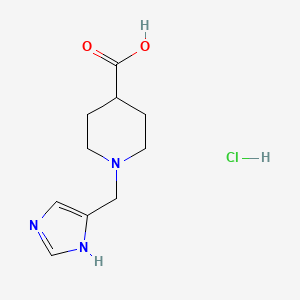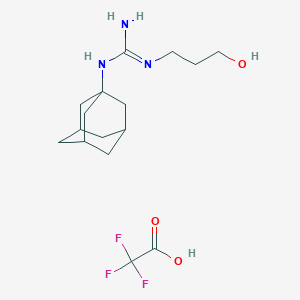
1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid, also known as AHPG-TFA, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx into the cell, which triggers various downstream signaling pathways. The activation of the NMDA receptor by 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid has been found to be important for long-term potentiation, a process that is believed to underlie learning and memory.
Biochemical and Physiological Effects
1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of the NMDA receptor, which leads to an increase in calcium influx into the cell. This, in turn, triggers various downstream signaling pathways. 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid has also been found to enhance synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes in the brain. However, one of the limitations of using 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid is its short half-life, which makes it difficult to study long-term effects.
Future Directions
There are several future directions for the use of 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid in scientific research. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid could be used to study the underlying mechanisms of these disorders and to develop new treatments. Another area of interest is the development of new compounds that are more stable and selective for the NMDA receptor than 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid.
Conclusion
In conclusion, 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid is a promising compound for use in scientific research. Its specificity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes in the brain. While there are some limitations to its use, there are also several future directions for the development of new compounds and the study of neurological disorders.
Synthesis Methods
The synthesis of 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid involves the reaction of 1-adamantylamine with 3-chloropropanol in the presence of a base. The resulting product is then reacted with guanidine to form AHPG. Finally, AHPG is treated with trifluoroacetic acid to obtain 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid.
Scientific Research Applications
1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid has been extensively studied for its potential use in neuroscience research. It has been found to act as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. 1-(1-Adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
1-(1-adamantyl)-2-(3-hydroxypropyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O.C2HF3O2/c15-13(16-2-1-3-18)17-14-7-10-4-11(8-14)6-12(5-10)9-14;3-2(4,5)1(6)7/h10-12,18H,1-9H2,(H3,15,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRYVRZOHVVPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=NCCCO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
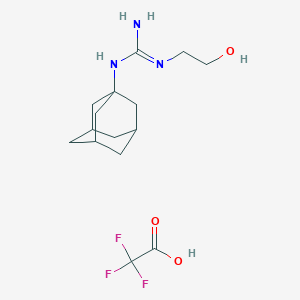
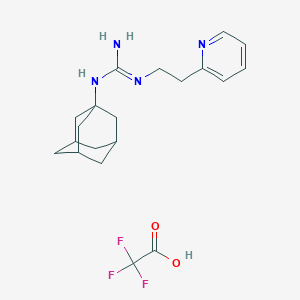
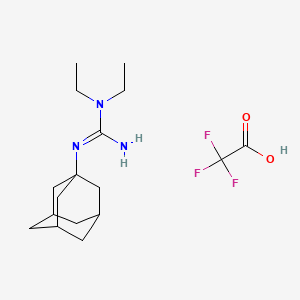

![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
